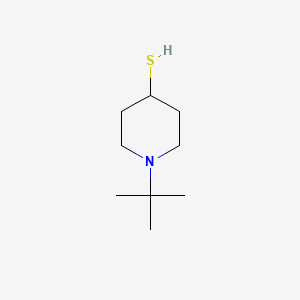

1-tert-Butylpiperidine-4-thiol

Description

Significance of Heterocyclic Thiols as Research Subjects in Organic and Medicinal Chemistry

Heterocyclic compounds containing a thiol (-SH) group are cornerstones of modern chemical research, valued for their unique reactivity and widespread presence in biologically active molecules. achemblock.comresearchgate.net These compounds serve as versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures. achemblock.com In medicinal chemistry, the thiol group is of particular interest as it can interact with biological targets, notably the cysteine residues of proteins. researchgate.net This interaction can lead to the formation of disulfide bonds, a mechanism used to inactivate specific enzymes. researchgate.netgoogle.com Consequently, heterocyclic thiols are integral to the design of enzyme inhibitors. google.com Their significance is further underscored by their presence in numerous FDA-approved pharmaceuticals, agrochemicals, and materials. researchgate.netwikipedia.org The diverse applications of heterocyclic thiols also extend to their use as food flavorings, analytical reagents, and components in the development of biomedical polymers. achemblock.comresearchgate.net

The Piperidine (B6355638) Scaffold as a Core Structure in Advanced Synthetic Studies

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is one of the most important and ubiquitous structural motifs in medicinal chemistry. nih.gov This scaffold is a fundamental component in a vast array of pharmaceuticals and natural alkaloids, making the synthesis of substituted piperidines a major focus of contemporary organic chemistry. A significant number of commercial drugs feature a piperidine core, often with a 1,4-disubstitution pattern due to synthetic accessibility. chemicalbook.com Researchers continuously develop novel stereoselective methods to create functionalized piperidines with specific substitutions, as the arrangement of these substituents is often crucial for biological activity. chemicalbook.commdpi.comlookchem.com The development of methodologies for creating diverse piperidine scaffolds is an intense area of research, aimed at generating libraries of novel compounds for drug discovery. chemicalbook.comnih.gov

Research Context for 1-tert-Butylpiperidine-4-thiol within Organosulfur and Heterocyclic Chemistry

The study of this compound resides at the intersection of heterocyclic and organosulfur chemistry. Organosulfur compounds, which are organic molecules containing sulfur, are vital in numerous scientific and industrial domains. rsc.org They are found in essential amino acids like cysteine and methionine, as well as in life-saving antibiotics such as penicillin. rsc.org It is estimated that approximately 20% of all FDA-approved drugs contain sulfur. wikipedia.org The synthesis and study of organosulfur compounds are driven by their utility as reagents and their unique properties that can enhance the biological and photophysical characteristics of molecules. wikipedia.orgnih.gov

This compound combines the well-established piperidine scaffold with a reactive thiol group. The N-tert-butyl group is a bulky and chemically stable substituent that locks the piperidine ring's conformation and prevents N-dealkylation, making the compound a well-defined building block. The thiol at the 4-position offers a site for a variety of chemical transformations, including nucleophilic reactions and oxidations, positioning the molecule as a potentially valuable intermediate in the synthesis of more complex target structures.

Physicochemical and Spectroscopic Properties of this compound

The specific experimental data for this compound is not extensively detailed in publicly available literature. However, its properties can be inferred from its structure and comparison with analogous compounds. The molecule incorporates a piperidine ring, a tertiary butyl group attached to the nitrogen, and a thiol group at the 4-position.

Inferred Physicochemical Properties

| Property | Value/Description |

| Molecular Formula | C₉H₁₉NS |

| Molecular Weight | 173.32 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid with a strong, unpleasant odor, characteristic of thiols. wikipedia.org |

| Boiling Point | Estimated to be in the range of 200-230 °C at atmospheric pressure. |

| Solubility | Expected to have low solubility in water but good solubility in common organic solvents like dichloromethane, ethanol, and tetrahydrofuran. |

This table contains inferred data based on chemical principles and data for structurally related compounds.

Spectroscopic Characterization

While specific spectra for this compound are not provided in the searched literature, its expected spectroscopic features can be predicted. nih.govresearchgate.net

¹H NMR: The spectrum would feature a characteristic singlet at approximately 1.0-1.2 ppm for the nine equivalent protons of the tert-butyl group. The protons on the piperidine ring would appear as complex multiplets in the region of 1.5-3.0 ppm. A broad singlet corresponding to the thiol proton (-SH) would likely appear between 1.0 and 2.0 ppm, and its position could be confirmed by D₂O exchange.

¹³C NMR: The spectrum would show a signal for the quaternary carbon of the tert-butyl group around 50-55 ppm and another for the methyl carbons around 25-30 ppm. The carbons of the piperidine ring would appear in the 25-55 ppm range, with the carbon bearing the thiol group (C-S) being the most downfield of the ring carbons. researchgate.net

IR Spectroscopy: The infrared spectrum would be expected to show a weak absorption band for the S-H stretch around 2550-2600 cm⁻¹. Strong C-H stretching bands from the alkyl groups would be visible below 3000 cm⁻¹. researchgate.net

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 173. A prominent fragment would be the loss of a methyl group to give an [M-15]⁺ peak, and another significant fragment would be the [M-57]⁺ peak, corresponding to the loss of the entire tert-butyl group.

Synthesis and Reactivity

Synthetic Approaches

A likely pathway would start from 1-tert-Butylpiperidin-4-one .

Reduction of the Ketone: The ketone can be reduced to the corresponding alcohol, 1-tert-Butylpiperidin-4-ol , using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Conversion of Alcohol to Thiol: The hydroxyl group of the alcohol is a poor leaving group and must first be converted into a good one. This can be achieved by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form a tosylate or mesylate ester.

Nucleophilic Substitution: The resulting ester can then undergo an Sₙ2 reaction with a sulfur nucleophile. Reagents like sodium hydrosulfide (B80085) (NaSH), or thiourea (B124793) followed by basic hydrolysis, would displace the leaving group to form the target thiol, this compound. google.com

An alternative starting material could be 1-tert-butyl-4-chloropiperidine , whose synthesis has been described. researchgate.netnih.gov This chloro-derivative could be directly subjected to nucleophilic substitution with a sulfur nucleophile to yield the final product.

Reactivity

The reactivity of this compound is dominated by the thiol functional group.

Thiolate Formation: As a weak acid, the thiol can be deprotonated by a suitable base to form a thiolate anion. This nucleophilic thiolate is a key reactive intermediate. wikipedia.org

Oxidation: The thiol can be oxidized to various sulfur species. Mild oxidizing agents can produce the corresponding disulfide, while stronger agents can lead to sulfonic acids.

Nucleophilic Addition: The thiol can participate in addition reactions, such as the thiol-ene and thiol-yne reactions, which are powerful "click chemistry" methods for forming carbon-sulfur bonds. rsc.org

Alkylation: The thiolate can act as a nucleophile to displace leaving groups on alkyl halides, forming thioethers.

Structure

3D Structure

Properties

Molecular Formula |

C9H19NS |

|---|---|

Molecular Weight |

173.32 g/mol |

IUPAC Name |

1-tert-butylpiperidine-4-thiol |

InChI |

InChI=1S/C9H19NS/c1-9(2,3)10-6-4-8(11)5-7-10/h8,11H,4-7H2,1-3H3 |

InChI Key |

GYKSMKLNVOSSFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1CCC(CC1)S |

Origin of Product |

United States |

Synthetic Methodologies for 1 Tert Butylpiperidine 4 Thiol and Analogues

Strategic Approaches to Constructing the 4-Thiolated Piperidine (B6355638) Ring System

The formation of the key C-S bond at the 4-position of the piperidine ring is a critical step in the synthesis of the target compound. Various strategies have been developed to achieve this, ranging from classical nucleophilic substitution reactions to the direct manipulation of precursor functional groups.

Nucleophilic Displacement Reactions for Thiol Introduction onto Piperidine Scaffolds

A common and effective method for introducing a thiol group onto a piperidine ring involves the nucleophilic displacement of a suitable leaving group at the 4-position by a sulfur-containing nucleophile. This approach begins with a pre-formed piperidine scaffold bearing a functional group that can be easily displaced, such as a tosylate, mesylate, or halide.

The general reaction scheme involves the activation of the hydroxyl group of a precursor like 1-tert-butylpiperidin-4-ol to convert it into a better leaving group. This activated intermediate is then subjected to reaction with a sulfur nucleophile. Common sulfur reagents used for this purpose include sodium thioacetate, potassium thioacetate, or thiourea (B124793) followed by hydrolysis.

For instance, 1-tert-butylpiperidin-4-ol can be converted to its corresponding tosylate or mesylate. The subsequent reaction with potassium thioacetate (KSAc) in a suitable solvent like dimethylformamide (DMF) yields the S-(1-tert-butylpiperidin-4-yl) ethanethioate intermediate. The final step is the hydrolysis of this thioacetate under basic conditions (e.g., with sodium hydroxide) or acidic conditions to yield the desired 1-tert-butylpiperidine-4-thiol.

| Step | Starting Material | Reagents | Intermediate/Product | Description |

| 1 | 1-tert-Butylpiperidin-4-ol | p-Toluenesulfonyl chloride, Pyridine (B92270) | 1-tert-Butylpiperidin-4-yl tosylate | Activation of the hydroxyl group. |

| 2 | 1-tert-Butylpiperidin-4-yl tosylate | Potassium thioacetate (KSAc) | S-(1-tert-butylpiperidin-4-yl) ethanethioate | Nucleophilic displacement of the tosylate group. |

| 3 | S-(1-tert-butylpiperidin-4-yl) ethanethioate | NaOH or HCl (aq) | This compound | Hydrolysis of the thioacetate to the free thiol. |

Direct Introduction of the Sulfhydryl Group via Precursor Manipulation

An alternative strategy involves the direct conversion of a functional group already present on the piperidine ring into a sulfhydryl group. This can be achieved through various chemical transformations, such as the reduction of a disulfide or the direct thiolation of a carbonyl group.

One such method involves the preparation of a disulfide, bis(1-tert-butylpiperidin-4-yl) disulfide, which can then be reduced to yield two equivalents of the target thiol. The reduction can be carried out using standard reducing agents like dithiothreitol (DTT) or sodium borohydride (B1222165).

Another approach is the conversion of 1-tert-butylpiperidin-4-one to the corresponding thiol. This can be accomplished by reacting the ketone with a source of sulfur, such as Lawesson's reagent, to form a thione, which is then reduced to the thiol. Alternatively, direct conversion can be explored using reagents like phosphorus pentasulfide followed by reduction. These methods provide a direct pathway from a readily available piperidone precursor.

| Precursor | Key Reagents | Reaction Type | Product |

| bis(1-tert-butylpiperidin-4-yl) disulfide | Dithiothreitol (DTT) or NaBH4 | Reduction | This compound |

| 1-tert-Butylpiperidin-4-one | 1. Lawesson's reagent 2. Reducing agent | Thionation followed by Reduction | This compound |

Multicomponent Reaction Paradigms for Heterocyclic Thiol Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient route to complex heterocyclic structures. chemistryforsustainability.orgnih.gov While a specific MCR for the direct synthesis of this compound may not be widely reported, the principles of MCRs can be applied to construct thiolated heterocyclic scaffolds. mdpi.comwindows.net

For example, MCRs involving elemental sulfur can be used to synthesize various sulfur-containing heterocycles and thioamides. chemistryforsustainability.orgrsc.org A hypothetical MCR approach could involve the reaction of an amine (like tert-butylamine), an aldehyde, a sulfur source, and a suitable diene or alkene in a one-pot process designed to construct the thiolated piperidine ring. The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic scaffolds. nih.gov The advantage of MCRs lies in their atom economy, operational simplicity, and the ability to generate structural diversity quickly. chemistryforsustainability.org

Introduction and Functionalization of the N-tert-Butyl Group on Piperidine

The introduction of the sterically demanding tert-butyl group onto the piperidine nitrogen is a crucial step that significantly influences the compound's properties. This transformation requires specific synthetic methods to overcome the steric hindrance associated with the tertiary alkyl group.

Regioselective Alkylation and Related Transformations

The most direct method for introducing the N-tert-butyl group is the N-alkylation of a pre-existing piperidine-4-thiol or a protected version thereof. This involves reacting the secondary amine of the piperidine ring with a tert-butylating agent, such as tert-butyl bromide or tert-butyl iodide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

However, direct alkylation with bulky halides can be inefficient due to competing elimination reactions (E2) of the alkyl halide. Therefore, alternative methods are often preferred. One such method is reductive amination. This involves the reaction of piperidin-4-one with tert-butylamine to form an intermediate iminium ion, which is then reduced in situ to the N-tert-butylpiperidine. The ketone can then be converted to the thiol in subsequent steps.

| Method | Piperidine Precursor | Reagents | Key Features |

| Direct N-Alkylation | Piperidine-4-thiol (protected) | tert-Butyl bromide, Base (e.g., K2CO3) | Prone to competing elimination reactions. |

| Reductive Amination | Piperidin-4-one | tert-Butylamine, Reducing agent (e.g., NaBH(OAc)3) | Forms the N-C bond efficiently before ketone functionalization. |

Generation of Sterically Hindered N-Alkyl Groups

The generation of the N-tert-butyl group presents a challenge due to its significant steric bulk. acs.org Specialized synthetic routes have been developed to facilitate the formation of such sterically hindered amine linkages.

One innovative approach for synthesizing N-tert-butyl piperidines involves the reaction of a dimethyliminium salt with a Grignard reagent. For example, a novel synthesis of 1-tert-butyl-4-chloropiperidine was developed where the tertiary butyl group on the nitrogen is efficiently generated through the addition of methylmagnesium chloride to a dimethyliminium salt. nih.govresearchgate.net This strategy circumvents the difficulties of direct alkylation with a bulky electrophile. The resulting 1-tert-butyl-4-chloropiperidine can then serve as a precursor for nucleophilic substitution with a sulfur source to yield the target thiol. This method highlights a creative solution to overcome the steric hindrance associated with the tert-butyl group. nih.govresearchgate.net

The challenges in removing a tert-butyl protecting group also underscore its stability and the steric hindrance it provides, which in the context of synthesis, necessitates robust methods for its introduction. nih.gov

Advanced Protecting Group Strategies in the Synthesis of this compound

The successful synthesis of this compound hinges on the judicious selection and manipulation of protecting groups for the amine and thiol functionalities. The tert-butyl group on the nitrogen atom is generally stable under a wide range of reaction conditions, effectively serving as both a bulky substituent and a permanent protecting group in many synthetic sequences. However, the thiol group requires temporary protection to prevent its undesired oxidation to disulfides or its participation in side reactions.

Orthogonal Protection of Thiol and Amine Functionalities

Orthogonal protection is a crucial strategy that allows for the selective deprotection of one functional group in the presence of others. biosynth.com In the context of synthesizing derivatives of this compound, this enables the independent manipulation of the thiol and a temporarily protected secondary amine, should a different N-substituent be desired in the final product or if the tert-butyl group is introduced at a later stage.

While the N-tert-butyl group is robust, a common strategy for introducing the thiol group at the 4-position involves the conversion of a precursor, such as 1-tert-butyl-4-piperidinol. This transformation can be achieved via a Mitsunobu reaction, a powerful method for converting alcohols to a variety of functional groups, including thiols, with inversion of stereochemistry. beilstein-journals.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org In this approach, the alcohol is activated by triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), followed by nucleophilic substitution with a thiol equivalent, like thioacetic acid. Subsequent hydrolysis of the resulting thioester unmasks the desired thiol.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality to N-Boc |

| Trityl | Trt | Mild acid (e.g., TFA in DCM), reducing agents | Yes |

| Acetamidomethyl | Acm | Mercury(II) or Iodine | Yes |

| tert-Butyl | tBu | Strong acid (e.g., TFA), Hg(OAc)2 | No (cleaved under similar conditions) |

| tert-Butylthio | StBu | Thiols (e.g., dithiothreitol) | Yes |

Table 1: Common Thiol Protecting Groups and Their Cleavage Conditions. This table illustrates a selection of protecting groups for the thiol functionality and the conditions required for their removal, highlighting their compatibility with the commonly used N-Boc protecting group.

The trityl (Trt) group is a valuable choice for thiol protection due to its removal under mildly acidic conditions, which would typically leave an N-tert-butyl group intact. The acetamidomethyl (Acm) group offers another orthogonal option, as it is stable to a wide range of conditions but can be removed with mercury(II) or iodine reagents. The tert-butylthio (StBu) group is particularly interesting as it is cleaved under reductive conditions using thiols, providing an additional layer of orthogonality. rsc.org

Asymmetric Synthesis Approaches for Chiral Tertiary Thiols Relevant to Piperidine-4-thiol Architecture

The development of asymmetric routes to chiral piperidine derivatives is of significant interest for the preparation of enantiomerically pure pharmaceuticals. While this compound itself is achiral, the principles of asymmetric synthesis are critical for accessing chiral analogs, for instance, those with additional substituents on the piperidine ring.

Stereoselective methods for the synthesis of functionalized piperidines often rely on chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions. nih.govrsc.orgnih.govwhiterose.ac.uk For the piperidine-4-thiol scaffold, a key strategy involves the asymmetric synthesis of a chiral 4-aminopiperidine precursor, which can then be converted to the corresponding thiol. nih.gov

One powerful approach is the use of multicomponent reactions to construct the piperidine ring with high stereocontrol. For example, a three-component Mannich-type reaction can be employed to generate highly substituted chiral piperidines. rsc.org Furthermore, iridium-catalyzed cyclocondensation reactions have been shown to produce 3,4-disubstituted piperidines with excellent enantiospecificity and diastereoselectivity. nih.gov

Rhodium-catalyzed C-H functionalization presents another avenue for the stereoselective introduction of substituents on the piperidine ring. The site-selectivity of these reactions can often be controlled by the choice of both the catalyst and the nitrogen protecting group. nih.gov

A summary of asymmetric strategies applicable to the synthesis of chiral piperidine precursors is outlined in Table 2.

| Asymmetric Strategy | Key Features | Potential Application to Piperidine-4-thiol |

| Chiral Auxiliary-Mediated Synthesis | Use of a removable chiral group to direct stereoselective transformations. | Can be used to synthesize chiral piperidine synthons. |

| Catalytic Asymmetric Synthesis | Employment of chiral metal catalysts or organocatalysts to induce enantioselectivity. acs.orgbiu.ac.il | Enantioselective construction of the piperidine ring or functionalization. |

| Substrate-Controlled Diastereoselective Synthesis | Utilization of existing stereocenters in the substrate to control the formation of new ones. | Diastereoselective reduction of a 4-oxopiperidine or addition to a tetrahydropyridine. |

Table 2: Asymmetric Synthesis Approaches for Chiral Piperidine Derivatives. This table summarizes various strategies for the asymmetric synthesis of chiral piperidines that could be adapted for the preparation of chiral analogs of this compound.

While the direct asymmetric synthesis of tertiary thiols can be challenging, the conversion of enantiomerically enriched precursors, such as chiral alcohols or amines, provides a reliable pathway to chiral piperidine-4-thiol derivatives. The aforementioned Mitsunobu reaction, for instance, proceeds with inversion of configuration, allowing for the stereospecific conversion of a chiral 4-hydroxypiperidine to the corresponding 4-mercaptopiperidine. beilstein-journals.org

Reactivity and Reaction Mechanisms of 1 Tert Butylpiperidine 4 Thiol

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the 1-tert-Butylpiperidine-4-thiol is a tertiary amine, and its reactivity is significantly influenced by the presence of the bulky tert-butyl group. This steric hindrance plays a crucial role in reactions such as N-alkylation and N-acylation.

N-Alkylation and Acylation Reactions in Piperidine Chemistry

N-alkylation and N-acylation are fundamental reactions for piperidine derivatives, typically proceeding via nucleophilic attack of the nitrogen lone pair on an electrophilic carbon atom. However, for this compound, the formation of a quaternary ammonium (B1175870) salt through N-alkylation is sterically hindered. The large tert-butyl group shields the nitrogen atom, making it difficult for alkylating agents to approach and form a new carbon-nitrogen bond.

Similarly, N-acylation, which involves the reaction with acyl halides or anhydrides, is also impeded. While the nitrogen is nucleophilic, the steric bulk of the tert-butyl substituent significantly decreases the reaction rate compared to less hindered secondary or N-methyl piperidines. These reactions, if they proceed, require more forcing conditions. The primary challenge in these transformations is overcoming the steric hindrance presented by the tert-butyl group. d-nb.info

Mechanistic Investigations of Key Transformations

The unique structure of this compound, featuring both a bulky N-substituent and a reactive thiol group, has prompted mechanistic studies to understand its chemical behavior.

Base-Catalyzed Reaction Pathways Involving Thiol Groups

The thiol group (-SH) is acidic and can be deprotonated by a base to form a highly nucleophilic thiolate anion (-S⁻). This is a common and crucial step in many reactions involving thiols. The base-catalyzed deprotonation is often the rate-determining step in these transformations. researchgate.net

Once formed, the thiolate anion of this compound can participate in a variety of nucleophilic substitution and addition reactions. A primary example is S-alkylation, where the thiolate attacks an alkyl halide to form a thioether. Another significant reaction is the oxidative coupling of two thiol molecules to form a disulfide bridge (S-S bond), a process that can be promoted by mild oxidizing agents or certain catalysts. nih.gov The general mechanism for base-catalyzed thiol reactions begins with the abstraction of the thiol proton.

| Step | Description | Generic Equation |

| 1. Deprotonation | A base (B:) removes the acidic proton from the thiol group to form a thiolate anion. | R-SH + B: ⇌ R-S⁻ + BH⁺ |

| 2. Nucleophilic Attack | The resulting thiolate anion acts as a potent nucleophile, attacking an electrophile (E⁺). | R-S⁻ + E⁺ → R-S-E |

This two-step process is fundamental to the reactivity of the thiol moiety in this compound, enabling the formation of a wide range of sulfur-containing derivatives.

Influence of the N-tert-Butyl Substituent on Conformational Dynamics and Reactivity

This conformational rigidity has direct consequences for the 4-thiol group. With the N-tert-butyl group in the equatorial position, the thiol substituent at the C4 position can exist in either an axial or equatorial orientation. The preferred orientation of the thiol group will influence its steric accessibility and, consequently, its reactivity. An equatorial thiol group is generally more sterically accessible to reagents than an axial one, which can lead to differences in reaction rates for processes like S-alkylation or enzymatic interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to study these conformational preferences in solution. nih.gov

| Substituent Position | Steric Environment | Predicted Reactivity |

| Equatorial Thiol | More exposed to the solvent and reagents. | Higher reactivity in sterically demanding reactions. |

| Axial Thiol | Shielded by the ring structure (1,3-diaxial interactions). | Lower reactivity due to steric hindrance. |

Intramolecular Processes and Rearrangements

The presence of two reactive centers, the nitrogen atom and the sulfur atom, within the same molecule allows for the possibility of intramolecular reactions, provided the geometry is favorable. One potential intramolecular process for derivatives of this compound is the thiol-ene reaction. nih.gov If an unsaturated carbon-carbon bond is introduced elsewhere in the molecule, for example, on a substituent attached to the nitrogen or sulfur, a radical-initiated cyclization can occur.

The mechanism involves the formation of a thiyl radical, which then attacks the double bond within the same molecule. nih.gov The regioselectivity of this cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations generally being favored pathways. nih.gov Such intramolecular processes can lead to the formation of novel bicyclic structures, effectively transforming the initial piperidine scaffold.

Derivatization and Functionalization Strategies for 1 Tert Butylpiperidine 4 Thiol

Thiol-Specific Derivatization for Analytical and Synthetic Purposes

The sulfhydryl group of 1-tert-butylpiperidine-4-thiol is a prime target for selective chemical modification. Its high nucleophilicity allows for specific reactions under mild conditions, enabling the attachment of a wide array of functional units for both analytical detection and the synthesis of more complex molecules.

Reagents for Thiol Derivatization and Their Selectivity

A variety of reagents have been developed for the selective derivatization of thiols. The choice of reagent is often dictated by the desired stability of the resulting conjugate and the reaction conditions. Key classes of thiol-reactive reagents include maleimides, vinyl sulfones, and selenium-based compounds, each exhibiting distinct reactivity and selectivity profiles.

Maleimides are widely used for thiol bioconjugation due to their rapid reaction rates and high selectivity for sulfhydryl groups within a pH range of 6.5 to 7.5. rsc.orgcd-bioparticles.comvectorlabs.com In this pH range, the reaction rate with thiols can be up to 1,000 times faster than with amines, which are typically protonated and less nucleophilic. vectorlabs.com The reaction proceeds via a Michael addition mechanism to form a stable thioether linkage. bachem.com

Vinyl sulfones also react with thiols through a Michael addition, forming a very stable thioether bond. nih.govresearchgate.net A key advantage of vinyl sulfones is the stability of the resulting conjugate, which is less susceptible to hydrolysis compared to maleimide (B117702) adducts. nih.gov They can be highly specific to thiols under mildly acidic conditions, which helps to avoid non-specific reactions with other nucleophilic groups like amines. nih.gov

Selenium-based reagents represent another class of highly selective thiol derivatization agents. These compounds react with thiols through the cleavage of a Se-N bond to form a new Se-S bond. This reaction is reported to be extremely selective, with studies showing reactivity only with cysteine out of a panel of 20 amino acids.

Interactive Table: Comparison of Thiol-Selective Derivatization Reagents

| Reagent Class | Reaction Mechanism | Selectivity | Stability of Adduct | Key Features |

| Maleimides | Michael Addition | High for thiols at pH 6.5-7.5. rsc.orgvectorlabs.com | Stable thioether bond, but can undergo retro-Michael reaction. nih.govnih.gov | Rapid reaction kinetics; widely used in bioconjugation. bachem.comnih.gov |

| Vinyl Sulfones | Michael Addition | High for thiols under mildly acidic conditions. nih.gov | Highly stable thioether bond; more stable than maleimide adducts. nih.gov | Forms very stable conjugates; reaction can be slower than with maleimides. |

| Selenium Reagents | Se-N bond cleavage to form Se-S bond | Extremely high; reacts specifically with cysteine. | Reversible with reducing agents like dithiothreitol. | Very high selectivity and rapid reaction. |

Formation of Covalently Linked Conjugates

The formation of stable, covalently linked conjugates is a primary goal of thiol derivatization. This is often achieved through reactions that form robust thioether bonds. The thiol-Michael addition is a prominent example of a reaction used to create such linkages and is a cornerstone of bioconjugation chemistry. acs.orgresearchgate.net

In the case of maleimides, the thiol group acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. bachem.com This results in the formation of a succinimidyl thioether conjugate. nih.gov This reaction is efficient and proceeds under mild, often physiological, conditions. rsc.org Similarly, vinyl sulfones undergo a Michael-type addition with thiols to yield stable thioether linkages. acs.org These covalent conjugation strategies are fundamental in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody via a stable bond, often formed at a cysteine residue. nih.gov

The synthesis of protein-polymer conjugates also frequently utilizes thiol-selective chemistry. rsc.org Polymers can be functionalized with thiol-reactive groups, such as pyridyl disulfides, which then react with cysteine residues on a protein to form a disulfide-linked conjugate. This linkage can be designed to be cleavable under the reducing conditions found inside cells. ethz.ch Alternatively, "grafting-from" approaches can be employed where a thiol on a native protein initiates a controlled radical polymerization, directly growing a polymer chain from the protein surface. rsc.org These methods allow for the creation of complex biomaterials with tailored properties. unige.ch

Selective Functionalization of the Piperidine (B6355638) Ring System

Beyond the thiol group, the piperidine ring of this compound offers opportunities for structural modification through selective C-H functionalization. nih.gov This approach allows for the introduction of substituents at specific positions on the ring, which can significantly impact the molecule's pharmacological properties. pharmaceutical-business-review.comresearchgate.netarizona.edu The ability to control the site of functionalization is a key challenge and an area of active research.

Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the site-selective functionalization of piperidines. nih.govnih.gov The regioselectivity of these reactions can be controlled by the choice of both the catalyst and the directing group on the piperidine nitrogen. nih.govresearchgate.net For instance, different rhodium catalysts can direct the functionalization to the C2 or C4 positions of the piperidine ring. nih.govd-nb.info

The electronic properties of the piperidine ring also influence the site of functionalization. The C2 position is electronically activated, but can be sterically hindered. In contrast, the C3 position is electronically deactivated due to the inductive effect of the nitrogen atom. researchgate.net Strategies to overcome these inherent reactivity patterns often involve the use of specific directing groups that bring the catalyst into proximity with a particular C-H bond. nih.govresearchgate.netacs.orgrsc.org For example, N-Boc-piperidine can be functionalized at the C2 position, while other directing groups can steer the reaction to the C4 position. nih.govnih.gov Late-stage α-functionalization of N-alkyl piperidines can also be achieved through the formation of endo-cyclic iminium ions, which can then be trapped by various nucleophiles. acs.orgcam.ac.uksemanticscholar.orgnih.gov

Interactive Table: Catalyst and Directing Group Effects on Piperidine Functionalization

| N-Protecting/Directing Group | Catalyst | Position Functionalized | Reference |

| N-Boc | Rh₂(R-TCPTAD)₄ | C2 | nih.govnih.gov |

| N-brosyl | Rh₂(R-TPPTTL)₄ | C2 | nih.govnih.gov |

| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | nih.govnih.gov |

| Amide Directing Groups | Palladium Catalysts | C4 | acs.org |

Design and Synthesis of Hybrid Scaffolds Incorporating this compound

The incorporation of the this compound motif into larger, hybrid molecular scaffolds is a common strategy in drug discovery. researchgate.net This approach, known as molecular hybridization, aims to combine the pharmacophoric features of the piperidine thiol with other biologically active moieties to create new chemical entities with potentially enhanced or novel therapeutic activities. acs.orgrsc.org

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of FDA-approved drugs. nih.govnih.gov Its three-dimensional structure and ability to engage in various biological interactions make it an attractive component for the design of new therapeutics. mdpi.comrsc.org By synthesizing hybrid molecules, researchers can explore new areas of chemical space and target multiple biological pathways simultaneously. acs.org

The synthesis of such hybrid molecules typically involves multi-step reaction sequences where the functionalized piperidine is coupled with another heterocyclic or pharmacologically active compound. For example, a piperidine derivative could be linked to a benzimidazole (B57391) or pyrrole (B145914) scaffold to create hybrid molecules with potential applications in treating complex diseases like Alzheimer's. mdpi.com The design of these hybrids often involves computational studies, such as molecular docking, to predict their binding affinity to specific biological targets. rsc.orgrsc.org The thiol group on the this compound provides a convenient handle for conjugation, allowing it to be linked to other molecules through the stable thioether bonds discussed previously.

Spectroscopic and Structural Elucidation of 1 Tert Butylpiperidine 4 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 1-tert-butylpiperidine-4-thiol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular architecture.

Advanced ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides crucial information regarding the electronic environment of the hydrogen atoms within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) of the proton signals are indicative of their specific locations and spatial relationships.

The most prominent signal in the ¹H NMR spectrum is a sharp singlet at approximately 1.0-1.2 ppm, integrating to nine protons. This signal is characteristic of the magnetically equivalent protons of the tert-butyl group attached to the nitrogen atom. The piperidine (B6355638) ring protons appear as a series of multiplets in the region of 1.5-3.0 ppm. The axial and equatorial protons on the same carbon atom are diastereotopic and thus have different chemical shifts and exhibit geminal coupling.

The proton attached to the sulfur atom (the thiol proton, -SH) typically appears as a broad singlet, the chemical shift of which can vary depending on concentration and solvent, but is generally found between 1.0 and 2.0 ppm. The methine proton at the C4 position (the carbon bearing the thiol group) is a key diagnostic signal, often appearing as a multiplet around 2.5-3.0 ppm. Its coupling pattern provides information about the orientation of the thiol group (axial or equatorial).

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| C(CH₃)₃ | 1.10 | s | 9H | - |

| SH | 1.35 | br s | 1H | - |

| H-3ax, H-5ax | 1.65 | m | 2H | Jgem, Jax-ax, Jax-eq |

| H-3eq, H-5eq | 2.05 | m | 2H | Jgem, Jeq-ax, Jeq-eq |

| H-4 (methine) | 2.70 | m | 1H | Jvicinal |

| H-2ax, H-6ax | 2.10 | m | 2H | Jgem, Jax-ax, Jax-eq |

| H-2eq, H-6eq | 2.85 | m | 2H | Jgem, Jeq-ax, Jeq-eq |

Note: The chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis for Carbon Framework Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The tert-butyl group is characterized by two signals: a quaternary carbon signal around 50-55 ppm and a methyl carbon signal around 26-29 ppm. The carbons of the piperidine ring typically resonate in the range of 30-55 ppm. The C4 carbon, being attached to the electron-withdrawing thiol group, is expected to be shifted downfield relative to the other piperidine methylene (B1212753) carbons. The chemical shift of the C2 and C6 carbons will also be influenced by the bulky tert-butyl group on the nitrogen.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C(C H₃)₃ | 27.5 |

| C (CH₃)₃ | 52.0 |

| C3, C5 | 34.0 |

| C4 | 40.0 |

| C2, C6 | 50.0 |

Note: These are estimated chemical shifts. Actual values can be confirmed by 2D NMR experiments.

¹⁹F NMR as a Mechanistic and Structural Probe for Fluorinated Analogues

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing molecules due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. nih.govnih.gov For fluorinated analogues of this compound, such as those where a fluorine atom is introduced onto the piperidine ring, ¹⁹F NMR serves as a powerful probe of the local electronic and conformational environment. nih.govnih.gov

The chemical shift of the fluorine atom is exquisitely sensitive to its position on the ring and its stereochemical orientation (axial or equatorial). nih.gov For instance, an axial fluorine atom generally resonates at a different frequency compared to an equatorial one due to differing steric and electronic interactions. nih.gov

Furthermore, the coupling between ¹⁹F and nearby ¹H nuclei (³JHF) is dependent on the dihedral angle between them, which can be used to determine the conformation of the piperidine ring. nih.gov Analysis of these coupling constants can definitively establish the preferred chair conformation and the orientation of the fluorine substituent. nih.gov This technique is invaluable for studying the subtle conformational preferences that can be induced by fluorination. nih.gov

Application of Two-Dimensional (2D) NMR Techniques (e.g., HMBC, NOESY) for Connectivity and Stereochemical Assignment

2D NMR experiments are essential for the complete and unambiguous assignment of all ¹H and ¹³C signals and for determining the stereochemistry of this compound.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.org For example, an HMBC spectrum would show a correlation between the nine protons of the tert-butyl group and both the quaternary and methyl carbons of this group. It would also show correlations between the piperidine protons and adjacent carbons, helping to definitively assign the C2/C6 and C3/C5 pairs. libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. libretexts.org NOESY is particularly useful for determining the stereochemistry of the piperidine ring. For instance, correlations between protons in a 1,3-diaxial relationship would provide strong evidence for their axial positioning and confirm the chair conformation of the ring. NOESY can also help to establish the preferred orientation of the tert-butyl group and the thiol substituent. libretexts.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

For this compound (C₉H₁₉NS), the expected exact mass of the molecular ion [M]⁺• would be approximately 173.129 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule.

Elucidation of Fragmentation Pathways of Piperidine Derivatives

In electron ionization (EI) mass spectrometry, the molecular ion of this compound is expected to undergo characteristic fragmentation. The fragmentation pathways are often dictated by the stability of the resulting carbocations and radical species.

A primary fragmentation pathway for N-tert-butyl piperidines involves the loss of a methyl group from the tert-butyl substituent to form a stable iminium ion. chegg.com For 1-(tert-butyl)piperidine, this results in a base peak at m/z 126 ([M-15]⁺). chegg.com A similar fragmentation is expected for this compound, leading to a significant peak at m/z 158.

Another common fragmentation pathway is the loss of the entire tert-butyl group as a radical, leading to a fragment at m/z 116. The piperidine ring itself can undergo cleavage. Alpha-cleavage next to the nitrogen atom is a characteristic fragmentation for amines, which could lead to various smaller fragments. The presence of the thiol group introduces additional fragmentation possibilities, such as the loss of the SH radical or H₂S.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 173 | [C₉H₁₉NS]⁺• | Molecular Ion |

| 158 | [C₈H₁₆NS]⁺ | Loss of •CH₃ from the tert-butyl group |

| 116 | [C₅H₁₀NS]⁺ | Loss of •C(CH₃)₃ |

| 140 | [C₉H₁₇N]⁺• | Loss of •SH |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, thereby establishing the exact conformation of a molecule in the solid state. For molecules such as this compound, this method would definitively resolve the conformation of the piperidine ring and the orientation of its substituents.

Single-Crystal X-ray Diffraction Studies for Bond Lengths, Angles, and Conformation

Single-crystal X-ray diffraction is the gold standard for obtaining detailed molecular structures. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, from which the positions of individual atoms are determined.

Due to the absence of a published crystal structure for this compound, data from a closely related analogue, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, is utilized to infer the structural parameters of the N-tert-butylpiperidine core. nih.gov In this analogue, the piperidine ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. The N-tert-butyl group is part of a tert-butoxycarbonyl protecting group, but the steric influence on the piperidine nitrogen is comparable.

The bond lengths and angles within the N-substituted piperidine ring are expected to be consistent with those of other saturated heterocyclic systems. The C-N bonds within the ring will be slightly longer than the C-C bonds due to the difference in atomic radii between carbon and nitrogen. The bond angles within the ring are typically close to the ideal tetrahedral angle of 109.5°, with slight distortions to accommodate the ring puckering.

| Bond | Length (Å) |

|---|---|

| N1-C(tert-Butyl) | 1.475 |

| N1-C2 | 1.468 |

| N1-C6 | 1.465 |

| C2-C3 | 1.521 |

| C3-C4 | 1.520 |

| C4-C5 | 1.523 |

| C5-C6 | 1.520 |

| Angle | Degree (°) |

|---|---|

| C6-N1-C2 | 112.5 |

| N1-C2-C3 | 110.4 |

| C2-C3-C4 | 111.0 |

| C3-C4-C5 | 109.8 |

| C4-C5-C6 | 111.2 |

| C5-C6-N1 | 110.1 |

¹Data extracted from the crystal structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a structural analogue of this compound. nih.gov

Analysis of Conformational Preferences of the N-tert-Butyl Group in Crystalline Architectures

The N-tert-butyl group is a bulky substituent that significantly influences the conformational preferences of the piperidine ring. Due to its size, it has a strong preference for the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens on C3 and C5 of the piperidine ring. This preference effectively "locks" the conformation of the piperidine ring in a chair form with the tert-butyl group in the equatorial position.

In the crystal structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, the piperidine ring indeed adopts a chair conformation. nih.gov The plane of the pyrazole (B372694) ring at the 4-position forms a dihedral angle of 33.4 (1)° with the approximate mirror plane of the piperidine ring. nih.gov This indicates that even with other substituents present, the fundamental chair conformation dictated by the N-tert-butyl group is maintained. The orientation of the tert-butyl group itself will be such that the methyl groups are staggered with respect to the substituents on the nitrogen atom to minimize torsional strain.

The analysis of crystalline architectures of various N-tert-butylpiperidine derivatives consistently shows the chair conformation of the piperidine ring with the tert-butyl group in an equatorial orientation. This conformational locking is a key feature of this class of compounds and would be the expected conformation for this compound in the solid state.

| Parameter | Observation | Rationale |

|---|---|---|

| Piperidine Ring Conformation | Chair | Lowest energy conformation for a six-membered ring. |

| N-tert-Butyl Group Orientation | Equatorial | Minimizes steric strain (1,3-diaxial interactions). |

| 4-Thiol Group Orientation | Predicted to be predominantly equatorial | Generally, larger substituents prefer the equatorial position to reduce steric hindrance. |

Computational Chemistry and Theoretical Studies on 1 Tert Butylpiperidine 4 Thiol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in understanding the intrinsic chemical nature of 1-tert-Butylpiperidine-4-thiol.

DFT calculations are used to determine the optimized molecular geometry and electronic structure of this compound. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. For a thiol-containing compound, the HOMO is typically localized on the sulfur atom, specifically on its lone pair electrons, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, indicates the most probable site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. Computational studies on analogous structures, such as tert-butyl 4-formylpiperidine-1-carboxylate, have shown how DFT can be used to calculate these values. researchgate.net By analogy, the HOMO-LUMO gap for this compound would be a critical parameter in assessing its kinetic stability.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of chemical behavior. nih.gov These include:

Ionization Potential (IP): The energy required to remove an electron (related to E_HOMO).

Electron Affinity (EA): The energy released when an electron is added (related to E_LUMO).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These descriptors allow for a detailed prediction of the molecule's reactivity profile. The thiol group's S-H bond dissociation energy (BDE) can also be calculated to predict its propensity to engage in radical reactions.

Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative Data based on Analogous Compounds)

| Descriptor | Predicted Value (eV) | Chemical Implication |

|---|---|---|

| E_HOMO | -6.2 | Indicates the molecule is a good electron donor, with the sulfur atom being the primary donor site. |

| E_LUMO | +0.5 | Suggests a low propensity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 6.7 | A relatively large gap indicates high kinetic stability. |

| Electronegativity (χ) | 2.85 | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | 3.35 | Indicates significant resistance to deformation of its electron cloud. |

| Electrophilicity Index (ω) | 1.21 | Classifies the molecule as a moderate electrophile. |

DFT is extensively used to explore the potential energy surface (PES) of chemical reactions. This involves mapping the energy of the system as reactants are converted into products. Key points on the PES, such as local minima (reactants, intermediates, products) and saddle points (transition states), are identified and characterized.

For this compound, this approach can elucidate mechanisms of reactions involving the thiol group, such as nucleophilic substitution (S-alkylation) or oxidation. Computational studies on thia-Diels-Alder reactions and sulfa-Michael additions demonstrate that DFT can distinguish between different mechanistic pathways, such as concerted versus stepwise processes. acs.orgnih.gov

In a hypothetical S-alkylation reaction, DFT would be used to:

Locate the Transition State (TS): The TS structure represents the highest energy point along the reaction coordinate. Its geometry reveals the nature of bond-making and bond-breaking.

Calculate the Activation Energy (ΔG‡): The free energy difference between the reactants and the transition state determines the reaction rate. acs.org A lower activation energy implies a faster reaction.

Characterize Intermediates: If the reaction is stepwise, the structures and stabilities of any intermediates, such as a thiolate anion or a carbanion, are calculated. acs.org

Frequency Analysis: This calculation confirms the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

These calculations provide a detailed, dynamic picture of how the molecule reacts, which is fundamental for controlling reaction outcomes. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations reveal electronic properties, conformational analysis and molecular dynamics (MD) simulations explore the molecule's three-dimensional structure and its behavior over time.

The piperidine (B6355638) ring exists predominantly in a chair conformation to minimize angular and torsional strain. ias.ac.in The presence of substituents significantly influences the conformational equilibrium. The N-tert-butyl group is exceptionally bulky, and due to severe 1,3-diaxial steric clashes, it will overwhelmingly favor an equatorial position on the piperidine ring. This effectively "locks" the ring in a single chair conformation.

This conformational locking has important consequences:

Ring Geometry: The chair conformation may be slightly distorted to accommodate the large substituent. DFT calculations on similar substituted piperidines have quantified these distortions in terms of bond lengths, bond angles, and puckering parameters. nih.govresearchgate.net

Substituent Orientation: With the N-tert-butyl group fixed equatorially, the thiol group at the 4-position can exist in either an axial or equatorial orientation. The energy difference between these two conformers determines the preferred orientation. Generally, bulky substituents at other positions also favor the equatorial position to maximize stability. Computational models can precisely calculate this energy difference (ΔG).

Reactivity: The fixed conformation determines the accessibility of the thiol group and the nitrogen lone pair for chemical reactions.

The surrounding solvent can significantly influence a molecule's conformation and reactivity. Computational models account for these effects primarily through implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net

Theoretical studies on closely related molecules like tert-butyl 4-formylpiperidine-1-carboxylate have shown that increasing solvent polarity can lead to: researchgate.net

Changes in Geometric Parameters: Bond lengths and angles may adjust slightly to accommodate interactions with the solvent.

Increased Dipole Moment: A higher dipole moment indicates stronger interaction with polar solvents.

Stabilization of Charged or Polar States: Polar solvents can stabilize polar transition states, thereby accelerating certain reactions.

Shifts in Electronic Properties: The HOMO-LUMO gap and other reactivity descriptors can change, altering the molecule's predicted reactivity in different environments. researchgate.net

Table 2: Predicted Solvent Effects on Properties of this compound (Trends based on Analogous Systems)

| Property | Gas Phase (Low Polarity) | Water (High Polarity) | Reason for Change |

|---|---|---|---|

| Dipole Moment | Low | High | Increased charge separation induced by the polar solvent medium. |

| HOMO-LUMO Gap | High | Lower | Differential stabilization of the frontier orbitals by the solvent. |

| Chemical Hardness (η) | High | Lower | A lower energy gap corresponds to lower hardness, indicating increased reactivity. |

| Activation Energy (for polar reactions) | High | Lower | Polar solvents stabilize charged or polar transition states more than the neutral reactants. |

Molecular dynamics (MD) simulations can use explicit solvent models, where individual solvent molecules are included in the simulation box. MD simulations provide a dynamic view of how the solute interacts with the solvent shell, including the formation and lifetime of hydrogen bonds. nih.gov

Mechanistic Elucidation through Computational Modeling

The ultimate goal of many computational studies is to achieve a complete mechanistic elucidation of a chemical process. This is accomplished by integrating the methods described above. For this compound, a computational investigation into a specific reaction, such as its role as a nucleophile in a substitution reaction, would proceed as follows:

Reactant Characterization: The lowest energy conformation of the molecule is determined using conformational analysis, and its electronic properties and reactivity indices are calculated via DFT (Sections 6.1.1 and 6.2.1).

Reaction Pathway Exploration: The potential energy surface is scanned to identify the most plausible reaction coordinates. Transition state structures are located and verified (Section 6.1.2).

Energy Profile Calculation: The relative free energies of all reactants, transition states, intermediates, and products are calculated to build a complete reaction energy profile.

Solvent and Dynamic Effects: The calculations are repeated using appropriate solvation models to understand the role of the solvent (Section 6.2.2). MD simulations can then be performed to sample the conformational space of reactants and transition states in solution, providing insight into dynamic effects and confirming the stability of key structures.

By combining these computational tools, a comprehensive and predictive model of the chemical behavior of this compound can be constructed, offering deep insights into its reactivity and function. rsc.org

Synthetic Utility and Advanced Applications of 1 Tert Butylpiperidine 4 Thiol in Organic Chemistry

Application in the Construction of Diverse Organosulfur Compounds

The application of 1-tert-Butylpiperidine-4-thiol in the construction of a diverse range of organosulfur compounds is not specifically detailed in the available scientific literature. Based on the fundamental reactivity of thiols, it can be postulated that this compound could undergo a variety of transformations to yield different classes of organosulfur molecules.

Potential Synthetic Transformations (Hypothetical):

| Organosulfur Compound Class | Potential Reaction | Reagents and Conditions (General) |

| Thioethers | S-alkylation | Alkyl halides in the presence of a base. |

| Disulfides | Oxidative coupling | Mild oxidizing agents (e.g., I₂, H₂O₂). |

| Thioesters | Acylation | Acyl chlorides or carboxylic anhydrides. |

| Thioacetals/Thioketals | Condensation | Aldehydes or ketones under acidic conditions. |

It is important to reiterate that while these reactions are characteristic of thiols, specific examples and detailed research findings for this compound are absent from the reviewed literature.

Potential as a Ligand or Auxiliary in Catalytic Systems

There is no available research in the scientific literature that explores the potential of this compound as a ligand or auxiliary in catalytic systems. In theory, the sulfur atom possesses lone pairs of electrons that could coordinate to a metal center, and the piperidine (B6355638) nitrogen could also be involved in coordination, potentially making it a bidentate ligand. The bulky tert-butyl group could provide steric hindrance that might influence the selectivity of a catalytic reaction.

However, without experimental data, any discussion of its efficacy as a ligand, its impact on enantioselectivity in asymmetric catalysis, or its stability and turnover numbers in a catalytic cycle remains purely speculative. The synthesis and evaluation of metal complexes containing this compound would be necessary to determine its actual potential in this field.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-tert-Butylpiperidine-4-thiol, and how can purity be validated?

- Methodology :

-

Step 1 : Use tert-butyl-protected precursors (e.g., 1-Boc-4-piperidone derivatives) as starting materials. Reductive amination or thiolation reactions are common, with catalysts like Pd/C or NaBH .

-

Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (solvent: ethanol/water).

-

Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. Cross-validate with H/C NMR and FT-IR for structural confirmation .

Table 1 : Key Characterization Data

Parameter Value/Technique Source Molecular Weight 189.34 g/mol Melting Point 162–166°C (analogous derivatives) Purity Threshold ≥95% (HPLC/Elemental Analysis)

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- Ventilation : Use fume hoods to prevent inhalation exposure (occupational limit: <1 mg/m) .

- PPE : Nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritation .

- Storage : Inert atmosphere (N), sealed containers at 2–8°C. Incompatible with strong oxidizers (e.g., HNO) .

Q. How can researchers resolve spectral data contradictions (e.g., NMR shifts) for this compound?

- Approach :

- Compare experimental data with computational predictions (DFT-based NMR simulations).

- Re-examine solvent effects (e.g., DMSO vs. CDCl) and concentration-dependent aggregation .

- Validate via high-resolution mass spectrometry (HRMS) to rule out impurities .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s reactivity in catalytic systems?

- Methodology :

-

Between-Subjects Design : Test reactivity under varying conditions (temperature, solvent polarity) using control groups (e.g., unsubstituted piperidine analogs) .

-

Variables : Independent (catalyst loading, reaction time); Dependent (yield, enantiomeric excess).

-

Statistical Analysis : ANOVA for multi-condition comparisons; post-hoc Tukey tests to identify significant differences .

Table 2 : Example Experimental Conditions

Condition Catalyst Solvent Temperature Yield (%) A (Control) None THF 25°C 12 B Pd/C EtOH 60°C 78 C NiCl DMF 80°C 65

Q. How can embedded experimental designs address contradictions in stability studies (e.g., thermal vs. oxidative degradation)?

- Strategy :

- Combine quantitative (TGA/DSC for thermal stability) and qualitative (FT-IR for degradation byproducts) data .

- Use mixed-methods analysis:

- Phase 1 : Quantify decomposition rates under controlled O/N atmospheres.

- Phase 2 : Conduct semi-structured interviews with domain experts to interpret anomalies .

Q. What computational tools predict the compound’s biological interactions (e.g., enzyme inhibition)?

- Workflow :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., cytochrome P450) .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .

- Validation : Cross-check with in vitro enzyme assays (IC measurements) .

Data Contradiction Analysis Framework

Scenario : Conflicting reports on the compound’s solubility in polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.